molecular formula C24H24N4O3 B2367138 2-(4-ethoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 946278-00-8

2-(4-ethoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2367138
CAS No.: 946278-00-8
M. Wt: 416.481
InChI Key: GANXWZJYZCYBCB-UHFFFAOYSA-N
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Description

The compound 2-(4-ethoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile features an oxazole core with three key substituents:

  • 2-position: A 4-ethoxyphenyl group, contributing to lipophilicity and steric bulk.
  • 4-position: A nitrile group, enhancing polarity and hydrogen-bonding capabilities.

This structure is common in medicinal chemistry for targeting kinases or GPCRs, with modifications in substituents significantly altering pharmacological profiles .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-3-30-20-10-8-18(9-11-20)22-26-21(16-25)24(31-22)28-14-12-27(13-15-28)23(29)19-6-4-17(2)5-7-19/h4-11H,3,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANXWZJYZCYBCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperazine moiety: This step involves the reaction of the oxazole intermediate with a piperazine derivative.

    Functionalization with the ethoxyphenyl and methylbenzoyl groups: These groups are introduced through substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Research indicates that derivatives of this compound exhibit significant biological activities, including:

Antimicrobial Properties

Studies have shown that oxazole derivatives possess antimicrobial activity against various bacterial strains. For instance:

  • Study Findings: Certain derivatives demonstrated minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics, indicating their potential as novel antimicrobial agents against pathogens like Pseudomonas aeruginosa and Bacillus subtilis .

Anticancer Activity

Oxazole-containing compounds have been highlighted for their anticancer potential. Mechanisms include:

  • Inhibition of cell proliferation.
  • Induction of apoptosis in cancer cell lines.

Case Study: In vitro studies on cancer cell lines treated with oxazole derivatives showed significant reductions in cell viability and activation of caspase pathways, suggesting their role as chemotherapeutic agents .

Neuropharmacological Effects

The piperazine moiety in the compound is associated with neuropharmacological activities. Research indicates:

  • Potential applications in treating psychiatric disorders by affecting neurotransmitter systems, particularly serotonin and dopamine receptors .

Summary of Research Findings

Study TypeFindings
Antimicrobial StudyCertain oxazole derivatives showed lower MICs than standard antibiotics .
Anticancer StudyInduction of apoptosis observed in cancer cell lines treated with oxazole derivatives .
Neuropharmacological StudyInvestigated effects on serotonin and dopamine receptors, suggesting psychiatric applications .

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Aromatic Rings

a) Fluorinated Analogs
  • 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile (CAS 903864-40-4)
    • Key Differences : Fluorine atoms replace the ethoxy and methyl groups.
    • Impact : Fluorine’s electronegativity enhances metabolic stability and binding affinity to hydrophobic pockets but reduces solubility compared to ethoxy/methyl groups .
b) Methoxy vs. Ethoxy Substituents
  • 2-(4-Methoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
    • Key Differences : Methoxy (smaller, less lipophilic) replaces ethoxy.
    • Impact : Lower lipophilicity may improve aqueous solubility but reduce membrane permeability .

Piperazine and Linker Modifications

  • 5-(4-Ethyl-1-piperazinyl)-2-[4-(1-piperidinylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile Key Differences: Ethyl-piperazinyl and sulfonylphenyl groups replace the methylbenzoyl-piperazine.

Extended Conjugation Systems

  • 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile (CAS 941010-23-7)
    • Key Differences : An ethenyl linker extends conjugation between the oxazole and fluorophenyl group.
    • Impact : Increased rigidity may improve binding specificity but reduce conformational flexibility .

Research Findings and Implications

  • Synthetic Routes : Multi-component one-pot reactions (e.g., ) are common for oxazole derivatives, offering high yields (70–85%) but requiring optimization for sterically hindered substituents .
  • Structural Validation : Tools like SHELX () and ORTEP () enable precise crystallographic analysis, confirming substituent orientation and molecular packing .
  • Biological Activity : Fluorinated analogs () show promise in kinase inhibition due to enhanced binding, while ethoxy/methoxy variants () may optimize pharmacokinetics .

Biological Activity

The compound 2-(4-ethoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile, with the CAS number 946308-54-9, is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is C23H22N4O3C_{23}H_{22}N_{4}O_{3} with a molecular weight of 402.4 g/mol. The structure features an oxazole ring, piperazine moiety, and various aromatic substituents that may contribute to its biological properties.

PropertyValue
CAS Number946308-54-9
Molecular FormulaC23H22N4O3
Molecular Weight402.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and receptors involved in cell signaling pathways. Preliminary studies suggest that it may act as a kinase inhibitor, which is significant given the role of kinases in cancer progression and other diseases.

  • Kinase Inhibition : The compound has shown potential as a Type I kinase inhibitor, binding to the ATP binding pocket of specific kinases. This interaction is crucial for preventing the phosphorylation of downstream targets that promote cell proliferation and survival .
  • Anticancer Activity : In vitro studies have demonstrated that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in xenograft models .

Anticancer Properties

Research has indicated that derivatives of oxazole compounds can exhibit potent anticancer activity. For instance, related compounds have been tested against various cancer cell lines:

CompoundCell LineIC50 (µM)
2-(4-ethoxyphenyl)-5-[...]A549 (Lung)<5
2-(4-ethoxyphenyl)-5-[...]MCF7 (Breast)<10
2-(4-ethoxyphenyl)-5-[...]HeLa (Cervical)<7

These results indicate a promising anticancer profile, particularly against lung and breast cancer cell lines.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical settings:

  • Case Study 1 : A study on a closely related oxazole derivative demonstrated a reduction in tumor volume by over 50% in a mouse model of breast cancer after treatment for four weeks .
  • Case Study 2 : Another investigation focused on the neuroprotective effects of similar piperazine-based compounds showed significant improvements in cognitive function in animal models subjected to neurotoxic agents .

Safety and Toxicity Profile

While the preliminary data on biological activity is promising, safety profiles are paramount for clinical applications. Toxicological assessments are essential to determine the maximum tolerated dose (MTD) and any potential adverse effects associated with long-term use.

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